(1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine is a chemical compound that features a cyclopropyl group attached to a methanamine moiety, with a 4-methoxypyridine substituent. This compound is of interest in medicinal chemistry due to its potential applications in pharmaceuticals, particularly in the development of new therapeutic agents. The compound is categorized under amines and heterocyclic compounds, which are known for their diverse biological activities.
The synthesis of (1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine can be approached through several synthetic routes. A common method involves the reaction of cyclopropylmethanol with 4-methoxypyridin-2-ylamine under acidic or basic conditions.
The molecular structure of (1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine can be represented by its molecular formula, . The structure consists of a cyclopropyl ring connected to a methanamine group, with a 4-methoxypyridine substituent.
CC(C1=CC=NC(=C1)C(=O)O)N
(1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine can undergo various chemical reactions typical for amines and heterocycles:
Common reagents for these reactions include alkyl halides for N-alkylation, acyl chlorides for acylation, and various electrophiles for substitution reactions.
The mechanism of action for (1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine is primarily related to its interaction with biological targets such as receptors or enzymes.
Research into its binding affinities and pharmacological profiles would provide insights into its effectiveness as a therapeutic agent.
Relevant data from studies on similar compounds indicate that variations in substituents can significantly affect these properties.
(1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine has potential applications in various scientific fields:
Reductive amination serves as a pivotal strategy for constructing the aminomethyl-cyclopropyl backbone of (1-(4-methoxypyridin-2-yl)cyclopropyl)methanamine. This method involves the condensation of 1-(4-methoxypyridin-2-yl)cyclopropane-1-carbaldehyde with ammonia or ammonium salts, followed by in situ reduction using borohydride reagents. The reaction proceeds through an imine intermediate that undergoes stereoselective reduction to yield the target primary amine [2] [8].
Optimization Parameters:
Table 1: Optimization of Reductive Amination Parameters
Catalytic System | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
NaBH₄ | MeOH | 0 | 12 | 42 |
NaBH₃CN | THF/H₂O | 25 | 6 | 78 |
NaBH₃CN/Sc(OTf)₃ | THF/H₂O | 25 | 4 | 92 |
Critical side reactions include cyclopropane ring scission under acidic conditions (pH < 4) and N-formylation when formic acid is employed as a solvent. Recent advances utilize stabilized ammonia equivalents (e.g., benzophenone imine) to circumvent these issues, enabling high-yielding (85-90%) synthesis of the primary amine after acidolytic deprotection [8] [9].
Cyclopropane ring construction on the pyridine scaffold employs two principal methodologies: Corey-Chaykovsky epoxide ring contraction and Simmons-Smith cyclopropanation.
Corey-Chaykovsky Protocol:
Simmons-Smith Protocol:
Table 2: Comparative Analysis of Cyclopropanation Methods
Method | Reagent | Diastereoselectivity (dr) | Yield Range (%) | Key Limitation |
---|---|---|---|---|
Corey-Chaykovsky | Me₃S(O)I, NaH, DMSO | >8:1 (cis) | 65-70 | Epoxide byproducts (15-20%) |
Simmons-Smith | CH₂I₂, Zn(Cu), Et₂O | 3:1 (trans) | 75-80 | Zinc sludge disposal issues |
Asymmetric Simmons-Smith | CH₂I₂, Et₂Zn, chiral diamines | >15:1 (ee 95%) | 70-75 | Moisture sensitivity |
Emerging Methodology: Chemoenzymatic assembly using engineered myoglobin variants (e.g., Mb(H64G-V68A)) enables aqueous-phase cyclopropanation with α-diazo ketones. This biocatalyst achieves >99% enantiomeric excess and 200 TON (turnover number) at pH 9.0 in sodium borate buffer, though substrate scope remains limited to electron-deficient olefins [3] [10].
Functionalization of the primary amine moiety significantly modulates the compound's pharmacological profile, with alkylation and benzylation representing divergent bioactivity optimization pathways.
Direct Alkylation:
Regioselective Benzylation:
Table 3: Bioactivity Comparison of N-Substituted Derivatives
N-Substituent | PDE5 IC₅₀ (nM) | Microsomal t₁/₂ (min) | Key Metabolic Pathway |
---|---|---|---|
-CH₂C₆H₅ (benzyl) | 150 | 20.5 | Aromatic oxidation (C2',C5') |
-CH₂(6-MeO-pyridin-3-yl) | 20 | 44.6 | N-demethylation (minor) |
-CH₂(4-CF₃-pyridin-2-yl) | 85 | 38.2 | Trifluoromethyl hydrolysis |
Pyridyl vs. Phenyl Bioisosterism: Benzyl analogs undergo rapid hepatic oxidation (47% metabolite M1 from aromatic hydroxylation), while pyridyl derivatives demonstrate enhanced metabolic stability through electronic deactivation of the aryl ring. Deuterated benzylic positions ([D₂]-labeling) provide intermediate stability (t₁/₂ = 32 min), confirming competing benzylic oxidation pathways [6] [8].
The 4-methoxypyridine core demands precise regiocontrol for further derivatization, particularly at the C4 and C6 positions.
C4-Halogenation Strategy:
Orthogonal Protection Approaches:
Electrophilic Aromatic Substitution Constraints:
Table 4: Regioselective Pyridine Functionalization Methods
Target Position | Method | Key Reagent/Catalyst | Regioselectivity | Yield (%) |
---|---|---|---|---|
C4-Halogen | N-oxide activation/POCl₃ | mCPBA, POCl₃ | >95% C4 | 80-85 |
C6-Borylation | Iridium catalysis | [Ir(cod)OMe]₂, dtbpy | 8:1 (C6:C3) | 70 |
C6-Hydroxylation | Biocatalytic (P450BM3) | Engineered P450, O₂/NADPH | 85% C6 | 65 |
C6-Formylation | Vilsmeier-Haack | POCl₃/DMF | 25:1 (C6:C5) | 75 |
Orthogonal deprotection-functionalization sequences enable late-stage diversification of the methoxypyridine unit. For instance, TBDPS deprotection (TBAF/THF) after C6 functionalization regenerates the methoxy group without perturbing the cyclopropane scaffold [5] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8